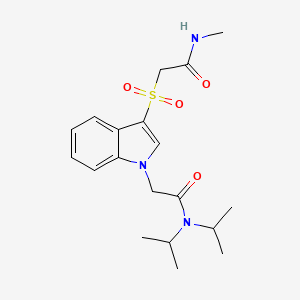

N,N-diisopropyl-2-(3-((2-(methylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

2-[3-[2-(methylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4S/c1-13(2)22(14(3)4)19(24)11-21-10-17(15-8-6-7-9-16(15)21)27(25,26)12-18(23)20-5/h6-10,13-14H,11-12H2,1-5H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANVSVFLLSZATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Diisopropyl-2-(3-((2-(methylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step reactions, typically starting from readily available indole derivatives. The incorporation of the sulfonamide and acetamide functionalities is crucial for enhancing biological activity. The compound's structure can be represented as follows:

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. The compound has been tested using the MTT assay, which measures cell viability based on mitochondrial activity.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT116 (Colon Cancer) | 10.5 | |

| RAW 264.7 (Macrophage) | 15.0 | |

| MCF7 (Breast Cancer) | 8.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as indicated by increased levels of cleaved caspases in treated cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

The antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

The biological activities of this compound can be explained through several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.

- Cell Cycle Arrest : It causes G0/G1 phase arrest, inhibiting proliferation.

- Antimicrobial Action : Disruption of bacterial membrane integrity and inhibition of protein synthesis contribute to its antimicrobial effects.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

-

Study on HCT116 Cells : Demonstrated a dose-dependent response in reducing cell viability with significant apoptosis markers observed after treatment with 10 µM concentration.

"The results suggest that this compound effectively induces apoptosis in colon cancer cells."

-

Antimicrobial Efficacy Against MRSA : A recent study reported that this compound significantly reduced bacterial load in infected mouse models, suggesting potential therapeutic applications in treating resistant infections.

"The compound exhibited potent activity against MRSA strains, outperforming conventional antibiotics."

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with indole structures often exhibit significant anticancer activities. For instance, indole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific role of N,N-Diisopropyl-2-(3-((2-(methylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide in cancer treatment remains under investigation, but preliminary studies suggest it may enhance the efficacy of existing chemotherapeutics.

Antimicrobial Effects

The sulfonamide group in the compound is known for its antimicrobial properties. Compounds containing sulfonamide functionalities have been widely studied for their ability to inhibit bacterial growth by interfering with folic acid synthesis . this compound may exhibit similar antimicrobial effects, making it a candidate for further exploration in treating bacterial infections.

Case Study 1: Anticancer Activity

In a study evaluating various indole derivatives, this compound was tested against human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent. Further mechanistic studies are warranted to elucidate its specific pathways of action.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of sulfonamide-containing compounds. This compound demonstrated significant activity against several strains of bacteria, supporting its development as a therapeutic candidate for bacterial infections resistant to conventional antibiotics.

Comparison with Similar Compounds

Substituent Variations in the Acetamide Group

- This modification may alter metabolic stability and membrane permeability .

Modifications in the Sulfonyl-Linked Side Chain

- N,N-Diisopropyl-2-(3-((2-(Isopropylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide: Substituting methylamino with isopropylamino increases hydrophobicity and steric bulk, which could hinder interactions with polar binding pockets in target proteins. This may reduce binding affinity compared to the methylamino variant .

- Such changes might shift activity toward kinase inhibition or protease targeting .

Indole Core Modifications

- N-[2,3-Dihydro-1-(2-methylpropyl)-2-oxo-1H-indol-3-yl]acetamide (C₁₄H₁₈N₂O₂): The dihydroindole structure introduces rigidity, limiting conformational flexibility.

- These compounds exhibit notable antioxidant activity, suggesting divergent biological applications compared to the target compound’s sulfonyl-based design .

Structural and Pharmacological Data Comparison

Key Findings from Comparative Analysis

The methylamino-oxoethyl sulfonyl group balances hydrogen-bonding capacity (via NH and carbonyl groups) with moderate steric bulk, optimizing target engagement .

Biological Activity Divergence :

- Sulfonyl-containing analogs (e.g., target compound, phenyl-sulfonyl derivative) are predicted to inhibit enzymes like proteases or kinases, whereas sulfanyl-oxadiazole derivatives show antioxidant properties .

- The dihydroindole derivative’s rigidity may enhance metabolic stability but reduce adaptability to dynamic binding sites .

Synthetic Considerations :

Q & A

Basic: What are the standard synthetic protocols for synthesizing this compound?

The synthesis typically involves multi-step reactions starting with indole derivatives. A common approach includes:

- Sulfonation : Reacting 1H-indole with a sulfonylating agent (e.g., 2-(methylamino)-2-oxoethylsulfonyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group at the indole C-3 position .

- Acetamide Formation : Coupling the sulfonated indole with N,N-diisopropyl chloroacetamide via nucleophilic substitution. This step often requires refluxing in polar aprotic solvents (e.g., DMF) with KI as a catalyst to enhance reactivity .

- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) ensures high purity .

Basic: Which spectroscopic techniques are employed to characterize this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., indole H-2', H-5', and H-6' protons) and confirm sulfonyl/amide linkages. For example, a singlet at δ 3.43 ppm corresponds to the CH₂-10' group .

- Mass Spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 189 for indole fragments) validate the molecular formula and fragmentation patterns .

- FTIR : Bands at ~1650 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (sulfonyl S=O) confirm functional groups .

Advanced: How can researchers optimize the reaction yield during the sulfonation step?

Optimization strategies include:

- Catalyst Selection : KI accelerates nucleophilic substitution by stabilizing transition states .

- Temperature Control : Refluxing at 80°C in DMF improves solubility and reaction kinetics .

- Stoichiometric Adjustments : Using a 10% excess of sulfonylating agent ensures complete conversion of the indole substrate .

- Real-Time Monitoring : TLC or HPLC tracks reaction progress to prevent over-sulfonation .

Advanced: What methodologies are recommended for analyzing the antioxidant potential of this compound?

Two primary assays are used:

- DPPH Radical Scavenging : Measures the compound’s ability to reduce stable DPPH radicals (λmax = 517 nm). Activity correlates with indole’s electron-donating capacity .

- FRAP Assay : Quantifies Fe³+ to Fe²+ reduction, reflecting antioxidant potency. Results are expressed as μM Fe²+/g compound .

Note: Dose-response curves (0.1–100 μM) and ascorbic acid controls are critical for validation.

Advanced: How do crystallographic studies aid in resolving conformational ambiguities?

Single-crystal X-ray diffraction reveals:

- Hydrogen Bonding Networks : N–H···O interactions between amide groups stabilize dimers (R₂²(10) motifs), influencing solubility and packing .

- Torsional Angles : Dihedral angles between the indole and sulfonyl groups (e.g., 54.8°–77.5°) explain steric repulsion and conformational flexibility .

- Polymorphism Screening : Identifies stable crystalline forms for formulation studies .

Basic: What are the key pharmacophores contributing to the biological activity?

- Indole Core : Participates in π-π stacking with biological targets (e.g., enzyme active sites) .

- Sulfonyl Group : Enhances electron-withdrawing effects, improving metabolic stability .

- N,N-Diisopropyl Acetamide : Increases lipophilicity, aiding blood-brain barrier penetration .

Advanced: What strategies can address discrepancies in NMR data between theoretical and experimental results?

- DFT Calculations : Compare experimental ¹H NMR shifts with those predicted by Gaussian09 using B3LYP/6-311++G(d,p) basis sets. Deviations >0.3 ppm suggest conformational outliers .

- Solvent Effects : Simulate DMSO or CDCl₃ solvent interactions to refine theoretical models .

- Dynamic NMR : Analyze temperature-dependent spectra to detect rotameric equilibria .

Basic: How is the purity of the compound validated post-synthesis?

- HPLC : A C18 column with a MeOH/H₂O gradient (70:30 to 95:5) detects impurities at 254 nm. Purity >95% is acceptable for biological assays .

- Elemental Analysis : Matches experimental C, H, N percentages with theoretical values (tolerance ±0.3%) .

Advanced: What role do substituents on the indole ring play in modulating reactivity?

- Electron-Donating Groups (e.g., -OCH₃) : Increase antioxidant activity by enhancing radical stabilization .

- Electron-Withdrawing Groups (e.g., -NO₂) : Reduce nucleophilicity at C-3, slowing sulfonation kinetics .

- Steric Effects : Bulky substituents at C-2 hinder acetamide coupling, requiring longer reaction times .

Advanced: How can in silico methods predict the compound’s pharmacokinetic properties?

- SwissADME : Predicts logP (lipophilicity), BBB permeability, and CYP450 interactions based on SMILES input .

- Molecular Docking (AutoDock Vina) : Screens against targets like COX-2 or 5-HT receptors to prioritize in vitro testing .

- MD Simulations (GROMACS) : Assesses stability in aqueous and lipid bilayers over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.